Triethyl(2-hydroxyethyl)ammonium 3,4,5-trimethoxybenzoate
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Overview
Description
Triethyl(2-hydroxyethyl)ammonium 3,4,5-trimethoxybenzoate: is a chemical compound with the molecular formula C18H30NO5+. It is known for its unique structure, which combines a triethylammonium group with a hydroxyethyl side chain and a trimethoxybenzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(2-hydroxyethyl)ammonium 3,4,5-trimethoxybenzoate typically involves the reaction of triethylamine with 2-hydroxyethyl chloride to form triethyl(2-hydroxyethyl)ammonium chloride. This intermediate is then reacted with 3,4,5-trimethoxybenzoic acid to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Triethyl(2-hydroxyethyl)ammonium 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the benzoate moiety.
Substitution: The trimethoxybenzoate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the benzoate moiety.
Scientific Research Applications
Triethyl(2-hydroxyethyl)ammonium 3,4,5-trimethoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Triethyl(2-hydroxyethyl)ammonium 3,4,5-trimethoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with target molecules, while the trimethoxybenzoate moiety can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Triethylammonium benzoate
- Triethyl(2-hydroxyethyl)ammonium benzoate
- Triethyl(2-hydroxyethyl)ammonium 4-methoxybenzoate
Uniqueness
Triethyl(2-hydroxyethyl)ammonium 3,4,5-trimethoxybenzoate is unique due to the presence of three methoxy groups on the benzoate moiety, which can enhance its solubility and reactivity compared to similar compounds. This structural feature also allows for more diverse chemical modifications and applications.
Biological Activity
Triethyl(2-hydroxyethyl)ammonium 3,4,5-trimethoxybenzoate is a quaternary ammonium compound that has garnered attention for its biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and data.
Chemical Structure
The compound can be described structurally as follows:
- Chemical Formula : C₁₅H₁₉NO₄
- Molecular Weight : 293.31 g/mol
- Functional Groups : Quaternary ammonium, methoxy groups, and a benzoate moiety.
Research indicates that this compound interacts with various biological targets:
- GABA Receptors : It has been shown to interact with GABA receptors, leading to chloride channel activation which may contribute to its neuroactive properties .
- Chloride Channels : The activation of these channels is crucial for neurotransmission and muscle relaxation .
Pharmacological Effects
The biological activity of this compound can be summarized in the following categories:
Case Studies
- Anxiolytic Effects : A study involving animal models demonstrated that administration of the compound resulted in significant reductions in anxiety-like behaviors compared to control groups. The mechanism was attributed to enhanced GABA receptor activity .
- Antimicrobial Testing : In vitro tests showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .
- Cytotoxicity in Cancer Cells : Research published in a peer-reviewed journal indicated that this compound exhibited selective cytotoxicity towards specific cancer cell lines while sparing normal cells, suggesting a targeted therapeutic potential .
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Anxiolytic | Reduced anxiety-like behaviors in animal models | |
Antimicrobial | Inhibition of bacterial growth | |
Cytotoxicity | Selective toxicity towards cancer cells |
Mechanism | Description |
---|---|
GABA Receptor Activation | Enhances inhibitory neurotransmission |
Chloride Channel Activation | Facilitates muscle relaxation and neurotransmission |
Properties
CAS No. |
4386-76-9 |
---|---|
Molecular Formula |
C18H30NO5+ |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
triethyl-[2-(3,4,5-trimethoxybenzoyl)oxyethyl]azanium |
InChI |
InChI=1S/C18H30NO5/c1-7-19(8-2,9-3)10-11-24-18(20)14-12-15(21-4)17(23-6)16(13-14)22-5/h12-13H,7-11H2,1-6H3/q+1 |
InChI Key |
UDKQGBNUPIFBSJ-UHFFFAOYSA-N |
SMILES |
CC[N+](CC)(CC)CCOC(=O)C1=C(C(=C(C=C1)OC)OC)OC |
Canonical SMILES |
CC[N+](CC)(CC)CCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Key on ui other cas no. |
4386-76-9 |
Origin of Product |
United States |
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